2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:
Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Oxidation: The benzisothiazole core is then oxidized to introduce the sulfone group, resulting in the formation of the 1,1-dioxido-3-oxo-1,2-benzisothiazole moiety.
Acetamide Formation: The final step involves the acylation of the benzisothiazole derivative with 2-phenoxyphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfone group.
Reduction: Reduction reactions can potentially convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide or phenoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzisothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide would need to be investigated through experimental studies.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Benzisothiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Lacks the phenoxyphenyl group.
N-(2-phenoxyphenyl)acetamide: Lacks the benzisothiazole core.
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide: Lacks the phenoxy group.
Uniqueness
The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C21H16N2O5S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H16N2O5S/c24-20(14-23-21(25)16-10-4-7-13-19(16)29(23,26)27)22-17-11-5-6-12-18(17)28-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24) |
InChI Key |
PPFHFHOQTDQDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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